molecular formula C19H16N4O5 B11084856 N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-nitro-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B11084856
M. Wt: 380.4 g/mol
InChI Key: DXDIODNHJPGBAC-UHFFFAOYSA-N
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Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in many biologically active molecules, and a pyrazole ring, which is often found in compounds with significant pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and pyrazole rings, followed by their coupling. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to derivatives with different activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzodioxole and pyrazole moieties are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-BENZYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of benzodioxole and pyrazole rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-benzyl-5-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H16N4O5/c24-19(20-10-14-6-7-16-17(8-14)28-12-27-16)15-9-18(23(25)26)21-22(15)11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,24)

InChI Key

DXDIODNHJPGBAC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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